molecular formula C4H7N5O B11923993 2-(1,2,3-Triazolyl)acetohydrazide

2-(1,2,3-Triazolyl)acetohydrazide

Cat. No.: B11923993
M. Wt: 141.13 g/mol
InChI Key: PZPYUCFHLUZAHD-UHFFFAOYSA-N
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Description

2-(1,2,3-Triazolyl)acetohydrazide is a nitrogen-containing heterocyclic compound that features a 1,2,3-triazole ringThe 1,2,3-triazole ring is known for its stability under various chemical conditions, making it a versatile scaffold in drug discovery and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-Triazolyl)acetohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Triazolyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of triazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 2-(1,2,3-Triazolyl)acetohydrazide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other interactions with biomolecular targets, enhancing its binding affinity and specificity. This allows the compound to inhibit enzymes or disrupt biological pathways, leading to its observed biological effects .

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

2-(2H-triazol-4-yl)acetohydrazide

InChI

InChI=1S/C4H7N5O/c5-7-4(10)1-3-2-6-9-8-3/h2H,1,5H2,(H,7,10)(H,6,8,9)

InChI Key

PZPYUCFHLUZAHD-UHFFFAOYSA-N

Canonical SMILES

C1=NNN=C1CC(=O)NN

Origin of Product

United States

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